molecular formula C8H9FN2O2 B13014627 Ethyl 5-amino-2-fluoroisonicotinate

Ethyl 5-amino-2-fluoroisonicotinate

Cat. No.: B13014627
M. Wt: 184.17 g/mol
InChI Key: SOGZTGVQUZTQGG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-fluoroisonicotinate is a chemical compound with the molecular formula C8H9FN2O2 and a molecular weight of 184.17 g/mol . It is a derivative of isonicotinic acid, featuring an ethyl ester group, an amino group at the 5-position, and a fluorine atom at the 2-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2-fluoroisonicotinate typically involves the esterification of 5-amino-2-fluoroisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-fluoroisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-amino-2-fluoroisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-fluoroisonicotinate is not well-documented. its structural features suggest it may interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the fluorine atom may enhance its binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-2-fluoroisonicotinate is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination of functional groups can lead to unique chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

ethyl 5-amino-2-fluoropyridine-4-carboxylate

InChI

InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2,10H2,1H3

InChI Key

SOGZTGVQUZTQGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1N)F

Origin of Product

United States

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